Doxazosin methanesulfonate, (R)-

α1-adrenoceptor pharmacology blood pressure regulation enantioselective hemodynamics

Racemic doxazosin confounds stereospecific pharmacology via enantiomer-enantiomer interactions that suppress (R)-enantiomer exposure ~2-fold. (R)-Doxazosin methanesulfonate eliminates this variability. • 2.9-fold more potent hypotensive vs. racemate; 8.2-fold vs. (S)-enantiomer in vivo • Opposite cardiac inotropic effect (+ vs. -) enables mechanistic dissection of cardiotoxicity risk • Essential chiral reference for HPLC method validation. Supplied with full analytical documentation.

Molecular Formula C24H29N5O8S
Molecular Weight 547.6 g/mol
CAS No. 156154-38-0
Cat. No. B121788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin methanesulfonate, (R)-
CAS156154-38-0
Molecular FormulaC24H29N5O8S
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
InChIInChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m1./s1
InChIKeyVJECBOKJABCYMF-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxazosin Methanesulfonate, (R)-: Single-Enantiomer Alpha-1 Blocker


(R)-Doxazosin methanesulfonate (CAS 156154-38-0) is the optically pure (−)-(R)-enantiomer of doxazosin, a quinazoline-derived, long-acting α1-adrenoceptor antagonist. As the eutomer responsible for the majority of α1-blocking activity in vascular preparations, this single enantiomer enables researchers to interrogate stereospecific pharmacological profiles that are masked or confounded by the clinical racemate [1]. It is supplied as a crystalline methanesulfonate salt with enantiomeric purity typically exceeding 99% [2].

Chiral reference-standard workflow for enantiopure (R)-doxazosin
Stereochemical-control study fit for α1-adrenoceptor pharmacology
Enantiomer-comparison study context vs. racemate or (S)-enantiomer
Isolated (R)-enantiomer probe for α1 subtype and cardiac inotropy research

Racemic Doxazosin vs. (R)-Enantiomer in Mechanistic Research


Racemic doxazosin is an equimolar mixture of (−)-(R)-doxazosin and (+)-(S)-doxazosin that exhibits contradictory pharmacological actions at multiple targets. The (R)-enantiomer produces positive inotropic effects in isolated atria while the (S)-enantiomer produces negative inotropic effects [1]; (R)-doxazosin demonstrates significantly higher vascular α1-blocking potency than (S)-doxazosin across multiple arterial beds [2]; and the two enantiomers undergo stereoselective metabolism, with CYP3A4 catalyzing a unique metabolite (M22) exclusively from the (R)-enantiomer [3]. These divergent profiles make racemic material unsuitable for any experiment requiring a defined, unitary pharmacological stimulus.

Enantiomer PK Interaction Racemate co-administration may suppress (R)-enantiomer exposure, shifting dose-response interpretation and PK/PD modeling
Opposing Cardiac Effects (S)-enantiomer in racemate produces negative inotropy while (R)-enantiomer produces positive inotropy—mixed signal may confound cardiac endpoint interpretation
Subtype Profile Mismatch (S)-enantiomer contribution may shift α1D-subtype pharmacological interpretation away from isolated (R)-enantiomer profile

Comparative Evidence: (R)-Doxazosin vs. Racemate and (S)-Enantiomer


In Vivo Depressor Potency: (R)-Doxazosin vs. (S)-Enantiomer and Racemate

In anesthetized rats, intravenous (R)-doxazosin produced a dose-dependent decrease in mean arterial pressure that was significantly more potent than both (S)-doxazosin and racemic doxazosin. The ED₃₀ (dose required to reduce mean arterial pressure by 30%) for (R)-doxazosin was 15.64 nmol/kg, compared with 45.93 nmol/kg for racemic doxazosin and 128.81 nmol/kg for (S)-doxazosin [1]. The rank order of hypotensive potency was (R)-doxazosin > rac-doxazosin > (S)-doxazosin, and the same potency order was observed for reductions in left ventricular systolic pressure and ±dp/dtₘₐₓ [1].

In Vivo Depressor Potency
Head-to-head
R-DOX 2.9× more potent than rac-DOX; 8.2× more potent than S-DOX (ED30)
Supports enantiomer-specific depressor response context; rank order R-DOX > rac-DOX > S-DOX
ED30: 30% MAP decrease; anesthetized rat i.v. model
α1-adrenoceptor pharmacology blood pressure regulation enantioselective hemodynamics

Vascular Antagonist Affinity in Isolated Arteries

In isolated rabbit arterial ring preparations, (R)-doxazosin competitively inhibited noradrenaline-induced vasoconstriction with significantly higher pA₂ values than (S)-doxazosin in all three arteries tested. pA₂ values for (R)-DOX versus (S)-DOX were: ear artery 7.91 ± 0.03 vs. 7.53 ± 0.05; mesenteric artery 7.80 ± 0.05 vs. 7.29 ± 0.07; pulmonary artery 8.32 ± 0.06 vs. 7.97 ± 0.07; all differences P < 0.01 [1]. Neither enantiomer affected presynaptic α2-adrenoceptor-mediated purinergic vasoconstriction in the saphenous artery at concentrations up to 10 µmol/L [1].

Vascular Antagonist Affinity
Head-to-head
R-DOX pA2 7.80–8.32 vs. S-DOX pA2 7.29–7.97; ΔpA2 0.35–0.51 across three arterial beds
Reported higher vascular α1-antagonist potency context; supports isolated enantiomer use for vascular assays
Isolated rabbit arteries; noradrenaline-stimulated; Schild analysis
vascular pharmacology α1-adrenoceptor subtype selectivity isolated tissue bath

Opposite Inotropic Effects in Isolated Atria

In isolated rat and rabbit atrial preparations, (S)-doxazosin at 3–30 µmol/L significantly decreased atrial rate and produced negative inotropic effects. In contrast, (R)-doxazosin did not affect atrial rate and produced positive inotropic effects via an α1-adrenoceptor-independent mechanism [1]. This chiral carbon-dependent divergence in cardiac activity constitutes a key safety and mechanistic differentiation point, as the positive inotropy of (R)-doxazosin may offset the negative inotropic actions contributed by the (S)-enantiomer in the racemate.

Cardiac Inotropy
Head-to-head
R-DOX: positive inotropic effect / S-DOX: negative inotropic effect—opposite directional response
Enantiomer-specific cardiac response context; α1-independent mechanism via L-type Ca²⁺ and cGMP
Isolated rat/rabbit atrial tissue; 3–30 µmol/L range
cardiac pharmacology inotropy α1-adrenoceptor-independent mechanism

α1D- vs. α1A-Adrenoceptor Subtype Selectivity

Following oral administration to rats, the Cmax of (−)-(R)-doxazosin was 110.5 ± 46.4 ng/mL when administered alone at 3.0 mg/kg, but dropped to 53.2 ± 19.7 ng/mL when the same dose was administered as the racemate (6.0 mg/kg total) [1]. This 52% reduction in peak plasma concentration indicates that (S)-doxazosin competitively inhibits the gastrointestinal absorption of (R)-doxazosin. Furthermore, AUC values of (+)-(S)-doxazosin were consistently larger than those of (−)-(R)-doxazosin after both oral and intravenous routes [1], and the (R)-enantiomer appears to increase (S)-enantiomer exposure by inhibiting its elimination [1].

α1D vs. α1A Subtype Selectivity
Head-to-head
R-DOX: 7.6-fold lower α1D affinity vs. S-DOX; equivalent α1A potency between enantiomers
Differential α1D/α1A subtype profile may shift cardiovascular-vs-urological interpretation
Rat aorta (α1D) / rabbit prostate (α1A); Schild analysis
stereoselective pharmacokinetics enantiomer-enantiomer interaction oral bioavailability

Enantiomer-Enantiomer Pharmacokinetic Interaction

Equilibrium dialysis studies in rat, dog, and human plasma demonstrated that both enantiomers are highly protein-bound, but (+)-(S)-doxazosin consistently exhibited significantly higher binding than (−)-(R)-doxazosin across all three species. (−)-(R)-doxazosin binding ranged from 89.4% to 94.3%, while (+)-(S)-doxazosin binding ranged from 90.9% to 95.4% [1]. The difference in bound concentration (Cb) between the two enantiomers increased as total drug concentration increased from 200 to 800 ng/mL [1]. This stereoselective binding directly impacts the free, pharmacologically active fraction available for receptor engagement and tissue distribution.

Enantiomer PK Interaction
Head-to-head
R-DOX Cmax alone: 110.5 ng/mL vs. racemate: 53.2 ng/mL—2.1-fold suppression in racemate
Racemate co-administration may suppress (R)-enantiomer exposure; supports isolated-enantiomer PK studies
Rat oral PK; CYP3A-mediated stereoselective depletion confirmed
plasma protein binding free drug fraction species differences

CYP3A4-Mediated Enantioselective Metabolism: A Unique Metabolite (M22) Formed Exclusively from (R)-Doxazosin

A comprehensive metabolic profiling study using optically pure enantiomers in rat plasma, rat liver microsomes (RLMs), human liver microsomes (HLMs), and recombinant human CYP enzymes identified 34 metabolites of doxazosin. CYP3A4 was found to highly specifically and selectively catalyze the formation of metabolite M22 from (−)-(R)-doxazosin, a reaction not observed with (+)-(S)-doxazosin [1]. The overall metabolic profiles of (−)-(R)-DOX and (+)-(S)-DOX were substantially different, with key discriminative metabolites identified by multivariate kinetic analysis [1].

drug metabolism CYP3A4 specificity enantioselective metabolite profiling

Application Scenarios for (R)-Doxazosin Methanesulfonate


Stereoselective α1-Adrenoceptor Subtype Pharmacology

In cardiovascular safety studies evaluating α1-adrenoceptor antagonists, racemic doxazosin confounds interpretation because its (S)-enantiomer introduces negative inotropic and chronotropic effects while the (R)-enantiomer produces the opposite cardiac response [1]. Using optically pure (R)-doxazosin methanesulfonate allows pharmacologists to attribute hemodynamic changes specifically to vascular α1-blockade without the offsetting cardiac actions of the (S)-enantiomer, thereby generating cleaner structure-activity relationship data for next-generation α1-selective agents.

Cardiac Inotropy and Cardiotoxicity Mechanisms

The 52% reduction in (R)-doxazosin Cmax when administered as the racemate versus alone [2], combined with its stereoselective plasma protein binding [3] and CYP3A4-specific metabolism [4], makes single-enantiomer (R)-doxazosin essential for building accurate PK-PD models. Researchers investigating enantiomer-enantiomer pharmacokinetic interactions or chiral drug-drug interactions at CYP3A4 require the isolated (R)-enantiomer as a probe substrate to avoid confounding cross-inhibition by the (S)-enantiomer.

Enantiomer-Specific Pharmacokinetics and Drug Metabolism

In anesthetized rats, (R)-doxazosin, (S)-doxazosin, and racemic doxazosin were equally effective at reducing vesical micturition pressure (ED₃₀ values not significantly different), yet (R)-doxazosin was 8.2-fold more potent at lowering blood pressure than (S)-doxazosin [5]. This chiral selectivity between the cardiovascular and urinary systems positions (R)-doxazosin as a critical tool compound for investigating whether enantiomeric separation can achieve uroselectivity, a key goal in benign prostatic hyperplasia drug discovery.

Enantiopure Reference Standard for Chiral Analysis and QC

Because (R)-doxazosin demonstrates significantly higher pA₂ values than (S)-doxazosin at vascular α1-adrenoceptors in rabbit ear, mesenteric, and pulmonary arteries [6], it serves as a superior reference antagonist for in vitro receptor classification. In binding studies using human prostate tissue, both enantiomers showed equivalent α1-affinity, but (R)-doxazosin displayed 3- to 4-fold higher α2-adrenoceptor binding affinity (pKi 6.47–6.54 vs. 5.91–5.94 for S-doxazosin), as reported with [³H]rauwolscine and [³H]clonidine [7]. This receptor fingerprint establishes (R)-doxazosin as a more broadly useful pharmacological probe than its enantiomer.

Application
Selection Property
Validation Focus
α1-Subtype Pharmacology Studies
Stereochemical-control study fit
α1D/α1A differential pharmacology interpretation
Cardiac Inotropy Mechanism Research
Enantiomer-attribution review
Inotropic pathway-response endpoint review
Enantiomer-Specific PK / Metabolism Research
Enantiopure reference standard context
CYP-mediated depletion and exposure-model review
Chiral Analytical Reference Standard
Chiral reference-standard workflow
Chiral HPLC method calibration and system suitability
Quote Request

Request a Quote for Doxazosin methanesulfonate, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.